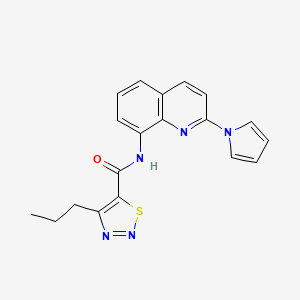
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as PTQ or PTQ-10, is a novel compound that has gained significant attention in the field of medicinal chemistry. PTQ-10 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In recent years, PTQ-10 has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyrrolone and pyrrolidinone derivatives, which are structural components of the compound, have shown significant antimicrobial activity . These derivatives have been synthesized and tested against various bacterial strains, demonstrating their potential as new antibacterial agents .
Anticancer Activity
Compounds containing the pyrrolone and pyrrolidinone moieties have exhibited diverse biological activities, including anticancer properties . They have been used in the synthesis of various alkaloids and unusual β-amino acids, which are important in the development of anticancer drugs .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolone derivatives make them valuable in the treatment of inflammation-related conditions. This biological activity is crucial for developing new anti-inflammatory medications .
Antidepressant Activity
Pyrrolidinone derivatives have been associated with antidepressant effects . Their presence in drugs has gained attention for the development of novel methods of synthesis, which could lead to new treatments for depression .
Herbicidal Activity
Some pyrrolidinone and pyrrolone derivatives act as potent protoporphyrinogen oxidase (PPO) inhibitors and have significant herbicidal activity. This application is particularly relevant in the field of agriculture for the development of new herbicides .
Conductive Polymers
The pyrrole moiety is a key component in the synthesis of conductive polymers . These polymers are used in organic electronics, electrochemical energy storage, photovoltaics, sensing, and light-emitting devices due to their electrochemical and electrical properties .
Fluorescent Anion Sensing
Chemosensor for Zn2+ Monitoring
The quinoline derivative of the compound has been developed as a chemosensor for Zn2+ monitoring in living cells and aqueous solutions. This application is significant for environmental and biological monitoring purposes.
Propiedades
IUPAC Name |
4-propyl-N-(2-pyrrol-1-ylquinolin-8-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-6-15-18(26-23-22-15)19(25)20-14-8-5-7-13-9-10-16(21-17(13)14)24-11-3-4-12-24/h3-5,7-12H,2,6H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJASPNNDZHKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2906236.png)
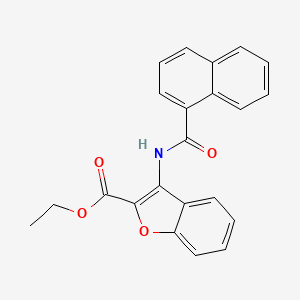
![1-(Benzo[d][1,3]dioxol-4-yl)ethanone](/img/structure/B2906240.png)
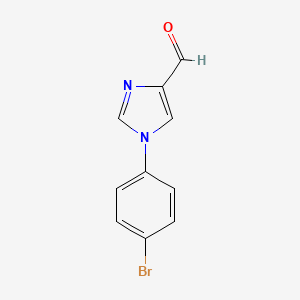
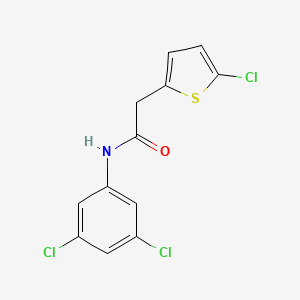
![5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B2906243.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2906246.png)
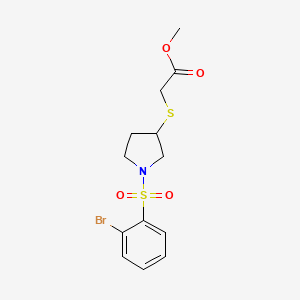

![methyl 5-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2906252.png)

![(2S)-N-cyclohexyl-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2906256.png)
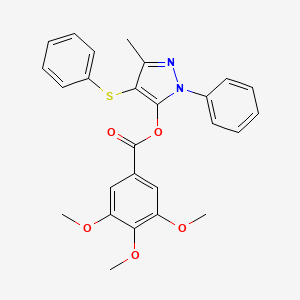
![N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906258.png)